molecular formula C9H7BrO4 B3033721 2-(3-Bromo-4-methoxyphenyl)-2-oxoacetic acid CAS No. 1152537-71-7

2-(3-Bromo-4-methoxyphenyl)-2-oxoacetic acid

Cat. No.: B3033721
CAS No.: 1152537-71-7
M. Wt: 259.05
InChI Key: BZCPBZHPILZFQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Bromo-4-methoxyphenyl)-2-oxoacetic acid, also known as 3-Bromo-4-methoxybenzoylacetic acid (BMBA), is a brominated phenyl acetic acid derivative. BMBA is widely used in scientific research as a reagent for organic synthesis and for the production of pharmaceuticals. BMBA is also used as a precursor for the synthesis of various biologically active compounds and pharmaceuticals. BMBA has a wide range of applications, including the synthesis of drugs, the synthesis of biocatalysts, and the production of pharmaceutical intermediates.

Mechanism of Action

The mechanism of action of BMBA is not fully understood. However, it is believed that BMBA acts as an inhibitor of certain enzymes and proteins involved in the metabolism of a variety of compounds. BMBA is also believed to be involved in the regulation of gene expression and the synthesis of proteins involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
BMBA has been shown to have a variety of biochemical and physiological effects. In vitro, BMBA has been shown to inhibit the activity of several enzymes involved in the metabolism of carbohydrates and lipids. BMBA has also been shown to inhibit the activity of several proteins involved in the regulation of cell growth and differentiation. In vivo, BMBA has been shown to reduce inflammation and promote wound healing.

Advantages and Limitations for Lab Experiments

The main advantage of using BMBA in laboratory experiments is its high solubility in organic solvents, which makes it easy to handle and use in a variety of laboratory applications. BMBA is also relatively stable and can be stored for long periods of time without degradation. However, BMBA is toxic and should be handled with caution.

Future Directions

The potential applications of BMBA are numerous and include the development of new drugs, the synthesis of peptidomimetics, and the production of pharmaceutical intermediates. Additionally, BMBA could be used in the development of new biocatalysts for organic synthesis and in the synthesis of polymers, dyes, and pigments. Furthermore, BMBA could be used in the development of new diagnostic tools for the detection of various diseases and in the development of new vaccines. Finally, BMBA could be used in the development of new therapeutic agents for the treatment of various diseases.

Scientific Research Applications

BMBA is widely used in scientific research as a reagent for organic synthesis and for the production of pharmaceuticals. It is used in the synthesis of various biologically active compounds and pharmaceuticals, such as antibiotics, antifungals, and antivirals. BMBA is also used in the synthesis of peptides, peptidomimetics, and peptidomimetic drugs. BMBA is also used in the synthesis of other organic compounds, such as polymers, dyes, and pigments.

Properties

IUPAC Name

2-(3-bromo-4-methoxyphenyl)-2-oxoacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO4/c1-14-7-3-2-5(4-6(7)10)8(11)9(12)13/h2-4H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZCPBZHPILZFQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Bromo-4-methoxyphenyl)-2-oxoacetic acid
Reactant of Route 2
2-(3-Bromo-4-methoxyphenyl)-2-oxoacetic acid
Reactant of Route 3
Reactant of Route 3
2-(3-Bromo-4-methoxyphenyl)-2-oxoacetic acid
Reactant of Route 4
Reactant of Route 4
2-(3-Bromo-4-methoxyphenyl)-2-oxoacetic acid
Reactant of Route 5
Reactant of Route 5
2-(3-Bromo-4-methoxyphenyl)-2-oxoacetic acid
Reactant of Route 6
Reactant of Route 6
2-(3-Bromo-4-methoxyphenyl)-2-oxoacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.